4-(Pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
4-(Pentafluorosulfur)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H4ClF5O2S2 and its molecular weight is 302.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrostatic Activation in SNAr Reactions
4-(Pentafluorosulfur)benzenesulfonyl chloride has been utilized in the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This compound, when transformed into corresponding N-sulfonylpyridinium triflates, allows SNAr reactions to be performed under milder conditions due to the electrostatic effect of the sulfonylonio function (Weiss & Pühlhofer, 2001).
Role in Synthesis of Benzenesulfonamides
Another application is in the synthesis of pharmaceutically interesting substances like benzenesulfonamides. The reaction of this compound with different reagents can lead to the formation of 4-(1-pyridinio)-substituted benzenesulfonamides, which are of pharmaceutical interest (Weiss & Pühlhofer, 2001).
Solid-Phase Synthesis Applications
In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from various primary amines and this compound have been key intermediates in diverse chemical transformations (Fülöpová & Soural, 2015).
Synthesis of Phenyl Benzenesulfonylureas
This compound has been instrumental in the synthesis of novel N-substituted phenyl benzenesulfonylureas, which are then characterized by various spectroscopic methods (Ta-n, 2015).
Building Block of Penoxsulam
It serves as a key building block in the synthesis of penoxsulam, an herbicide, demonstrating its utility in agrichemical research (Huang et al., 2019).
Nucleophilicity Scale Applications
In exploring solvent nucleophilicity, benzenesulfonyl chlorides including the pentafluorosulfur variant have been used for studies in solvolysis, enhancing understanding of solvent effects and reaction mechanisms (Kevill & D’Souza, 1999).
Pd-Catalyzed Coupling Reactions
This chemical also finds use in palladium-catalyzed coupling reactions, showcasing its versatility in organic synthesis and material science (Yuan et al., 2015).
Perfluorophenylation of Aromatic Compounds
It plays a role in the perfluorophenylation of aromatic and heteroaromatic compounds, a process critical in the development of materials with unique chemical properties (Kamigata et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Pentafluorosulfur)benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as chlorosulfonation . In this process, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and hydrochloric acid. The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
The chlorosulfonation process involving this compound affects the sulfonation pathway . Sulfonation is a critical biochemical pathway involved in the metabolism and detoxification of various compounds. The downstream effects of this pathway include the formation of water-soluble sulfate conjugates that can be readily excreted from the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s reactivity, as the chlorosulfonation process is acid-catalyzed . Additionally, temperature and solvent conditions can also impact the rate and efficiency of the reaction.
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOIYDDOVVHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-26-5 | |
Record name | 4-(Pentafluorosulfur)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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